Methyl 4-amino-6-fluorochroman-2-carboxylate
Description
Methyl 4-amino-6-fluorochroman-2-carboxylate is a chroman-derived carboxylic acid ester featuring a fluorine atom at position 6 and an amino group at position 4 of the chroman ring. The chroman scaffold (benzopyran) is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets. The presence of electron-withdrawing fluorine and electron-donating amino groups introduces unique electronic and steric properties, making this compound a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C11H12FNO3 |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
methyl 4-amino-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C11H12FNO3/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-4,8,10H,5,13H2,1H3 |
InChI Key |
GKJNKHRZXFQWAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C2=C(O1)C=CC(=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Route 1: Nitro Reduction Strategy
Step 1: Synthesis of 4-Nitro-6-Fluorochroman-2-Carboxylic Acid
-
Starting Material : 6-Fluoro-4-nitrochroman-2-carboxylic acid (hypothetical intermediate).
-
Method : Condensation of p-fluorophenol with nitro-substituted precursors, followed by cyclization and oxidation.
Step 2: Reduction to 4-Amino Derivative
-
Conditions : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl).
-
Example : Reduction of nitro to amine groups is common in heterocyclic synthesis.
Step 3: Esterification
Key Consideration : Avoid over-reduction of the chroman ring.
Route 2: Direct Amination of 6-Fluorochroman-2-Carboxylic Acid
Step 1: Activation of 4-Position
-
Method : Bromination or iodination at C4, followed by nucleophilic substitution with ammonia.
-
Challenges : Steric hindrance from the chroman ring may limit reactivity.
Step 2: Esterification
-
Conditions : Similar to Route 1, using methanol and acid catalysts.
Route 3: Use of 6-Fluorochroman-2-Carbohydrazide
Step 1: Hydrazide Formation
-
Reagent : Hydrazine hydrate.
-
Conditions : Acid-catalyzed condensation.
Step 2: Cyclization to Triazole or Thiazolidinone
Step 3: Functional Group Interconversion
-
Hydrazide → Amine : Reduction with NaBH₃CN or LiAlH₄.
Critical Analysis of Esterification Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-6-fluorochroman-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the carboxylate ester to an alcohol.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl 4-amino-6-fluorochroman-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-6-fluorochroman-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the amino and carboxylate groups may participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of chroman derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of Methyl 4-amino-6-fluorochroman-2-carboxylate and related compounds:
Physicochemical and Spectral Comparisons
- Fluorine Substitution: The 6-fluoro substituent in this compound contributes to distinct NMR characteristics. For instance, the $^{19}\text{F}$ NMR chemical shift is expected near -120 ppm (cf. fluorinated chroman analogs ), while $^{1}\text{H}$ NMR would show deshielded protons near the electron-withdrawing fluorine.
- Amino Group Impact: The 4-amino group enhances solubility in polar solvents (e.g., DMSO, water) compared to non-amino analogs like 6-Methoxychroman-2-carboxylic acid .
- Chromatographic Behavior : Reverse-phase HPLC retention times would differ significantly from methoxy or methyl-substituted analogs due to polarity variations .


Analytical and Structural Characterization
- X-ray Crystallography : Tools like SHELX and WinGX can resolve the compound’s crystal structure, particularly the puckering of the chroman ring (see Cremer-Pople parameters ).
- Spectroscopic Techniques : FTIR would confirm ester carbonyl stretches (~1740 cm⁻¹), while $^{13}\text{C}$ NMR would distinguish carboxylate carbons (~170 ppm) .
Biological Activity
Methyl 4-amino-6-fluorochroman-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article reviews the biological activities associated with this compound, focusing on its interactions with various biological targets, pharmacokinetic properties, and potential therapeutic applications.
Structural Characteristics
This compound features a chroman backbone with an amino group and a fluorine atom, which contribute to its reactivity and biological activity. The molecular formula is and it has a molecular weight of approximately 215.20 g/mol. The presence of the amino group enhances its potential for interactions with biological systems, making it a valuable compound for further research.
Interaction with Biological Targets
Research indicates that this compound interacts selectively with specific enzymes, particularly esterases. This interaction is critical for understanding its pharmacokinetics and therapeutic potential. The compound's ability to influence cellular processes has been demonstrated in various studies, highlighting its role in:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in diseases where these pathways are dysregulated.
- Cellular Signaling : The compound appears to modulate signaling pathways that are crucial for cell proliferation and differentiation.
Pharmacokinetic Properties
This compound exhibits favorable pharmacokinetic properties, including:
- High Gastrointestinal Absorption : Studies suggest that this compound is well absorbed when administered orally.
- Blood-Brain Barrier Permeability : Its structure allows it to cross the blood-brain barrier, indicating potential central nervous system effects.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is provided:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 6-fluorochroman-2-carboxylate | Contains fluorine but lacks amino group | Exhibits different biological activity due to absence of amino group |
| Methyl 6-chlorochroman-2-carboxylate | Contains chlorine instead of fluorine | Different reactivity profiles due to halogen substitution |
| Methyl chroman-2-carboxylate | Lacks halogen substitution | Simpler derivative without halogen effects |
| Methyl 7-chlorochroman-3-carboxylate | Chlorine at position seven | Positional isomer affecting biological interactions |
This table illustrates how this compound stands out due to its specific functional groups and their influence on chemical reactivity and biological properties.
Case Studies and Research Findings
- Inhibition Studies : A study published in Molecules demonstrated that this compound effectively inhibited certain enzymes at low concentrations, suggesting its potential as a lead compound for drug development targeting metabolic diseases .
- CNS Activity : Research conducted on the pharmacokinetics of this compound showed significant central nervous system penetration, which could be beneficial for developing treatments for neurological disorders .
- Optical Purity in Drug Synthesis : The compound has been utilized in synthesizing optically pure products through enzymatic resolution, indicating its importance as a chiral building block in medicinal chemistry .
Q & A
Q. What are the optimal synthetic routes for Methyl 4-amino-6-fluorochroman-2-carboxylate, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves condensation of fluorinated precursors with amino-substituted chroman intermediates. A common approach is to use coupling agents like EDCI/HOBt in anhydrous dichloromethane under nitrogen to minimize hydrolysis . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water yields high-purity product (>98% by HPLC). Monitoring reaction progress with TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and confirming purity via ¹⁹F NMR (δ ≈ -110 ppm for aromatic fluorine) and LC-MS (m/z [M+H]⁺ = 254.1) is critical .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) identifies the methyl ester (δ 3.75 ppm, singlet), aromatic protons (δ 6.8–7.2 ppm), and amino group (δ 5.2 ppm, broad). ¹³C NMR confirms the carbonyl (δ 168.5 ppm) and fluorinated aromatic carbons (JCF ≈ 245 Hz) .
- X-ray Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, SHELXL refinement) resolves bond lengths (e.g., C=O at 1.214 Å) and angles, with R factor <0.03 for high-confidence structural validation .
Advanced Research Questions
Q. How can ring puckering in this compound be quantified using crystallographic data?
- Methodological Answer : Apply Cremer-Pople puckering parameters (θ, φ) to analyze the chroman ring’s non-planarity. Using SHELXL-refined coordinates, calculate the out-of-plane displacement (Δz) for each atom relative to the mean plane. For example, θ > 20° indicates significant puckering, typical of chroman derivatives . Software like ORTEP-3 visualizes the envelope or half-chair conformations, while Mercury (CCDC) computes θ and φ values .
Q. How do steric and electronic effects of the 6-fluoro substituent influence reactivity?
- Methodological Answer : The fluorine atom’s electronegativity increases the chroman ring’s electron-withdrawing character, stabilizing the carboxylate via resonance. Computational studies (DFT/B3LYP/6-311+G(d,p)) show a 0.15 eV decrease in LUMO energy, enhancing electrophilic substitution at the 4-amino group . Experimentally, compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic acyl substitutions (e.g., amidation) to quantify this effect .
Q. How can contradictory biological activity data be resolved in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., IC₅₀ for kinase inhibition) across multiple cell lines (HEK293, HeLa) to rule out cell-specific effects .
- Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions. For example, the 6-fluoro group may form halogen bonds with Arg residues in kinase active sites, which can be tested via alanine-scanning mutagenesis .
- Metabolic Stability : Assess half-life (t₁/₂) in microsomal assays to distinguish intrinsic activity from pharmacokinetic artifacts .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


